methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Description
Properties
IUPAC Name |
methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl3O4P/c1-10-11(8,9)2(7)3(4,5)6/h2,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPHBRHXSUAGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55869-01-7 (hydrochloride salt) | |
| Record name | Desmethyl-trichlorfon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301028614 | |
| Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684-31-1 | |
| Record name | Desmethyl-trichlorfon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONODESMETHYLMETRIFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1PCK597AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Trichlorfon Synthesis
The industrial production of trichlorfon follows a two-step protocol:
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Formation of dimethyl phosphite : Methanol reacts with phosphorus trichloride () at low temperatures (0–5°C) to yield dimethyl phosphite (), with concurrent release of hydrogen chloride () and methyl chloride ().
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Condensation with trichloroacetaldehyde : Dimethyl phosphite is added dropwise to trichloroacetaldehyde at 40–95°C, forming trichlorfon via a nucleophilic addition-elimination mechanism. Optimal yields (≥97% purity) are achieved at 75–85°C with a molar ratio of 1:1.2 (trichloroacetaldehyde:dimethyl phosphite).
Key Reaction Conditions for Trichlorfon Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 75–85°C | Higher temperatures accelerate reaction but risk decomposition |
| Dropwise addition rate | 200–2000 kg/h | Slower rates improve mixing and reduce side products |
| Post-reaction cooling | 0–5°C | Enhances crystallization efficiency |
| Washing temperature | 65–70°C | Removes unreacted aldehydes and phosphites |
Selective Hydrolysis to Desmethylmetrifonate
Trichlorfon undergoes alkaline hydrolysis to yield the monomethyl derivative. Sodium hydroxide () or potassium hydroxide () in aqueous ethanol (40–60% v/v) selectively cleaves one methyl ester group. The reaction is monitored via -NMR to avoid over-hydrolysis to the phosphonic acid derivative.
Hydrolysis Optimization
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Base concentration : 0.5–1.0 M ensures complete deesterification of one methyl group without degrading the trichloromethyl moiety.
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Temperature : 25–40°C balances reaction rate and selectivity. At 60°C, competing hydrolysis of the trichloroethyl group occurs, reducing yield.
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Work-up : Acidification to pH 2–3 with hydrochloric acid () precipitates the product, which is purified via recrystallization from chloroform-methanol (3:1 v/v).
Direct Synthesis from Methyl Hydrogen Phosphonate
An alternative route bypasses trichlorfon by reacting methyl hydrogen phosphonate () directly with trichloroacetaldehyde. This method avoids the need for post-synthesis hydrolysis but requires stringent anhydrous conditions to prevent phosphonate dimerization.
Reaction Mechanism and Conditions
The reaction proceeds via a Kabachnik-Fields mechanism, where trichloroacetaldehyde acts as an electrophile, and the phosphonate nucleophile attacks the carbonyl carbon. Catalytic amounts of -etherate (5–10 mol%) enhance reactivity.
Critical Parameters
| Parameter | Value | Effect |
|---|---|---|
| Solvent | Toluene or dichloromethane | Prevents side reactions with protic solvents |
| Temperature | 50–60°C | Balances reaction rate and catalyst stability |
| Molar ratio | 1:1.1 (phosphonate:aldehyde) | Excess aldehyde drives reaction to completion |
Challenges and Mitigation
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Phosphonate stability : Methyl hydrogen phosphonite () is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes degradation.
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Byproduct formation : Trace amounts of bis-phosphonate adducts are removed via column chromatography (silica gel, ethyl acetate/hexane gradient).
Comparative Analysis of Synthetic Routes
The table below evaluates the two primary methods based on yield, scalability, and practicality:
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Trichlorfon hydrolysis | 78–85% | ≥95% | Industrial | Low (uses existing trichlorfon infrastructure) |
| Direct synthesis | 65–72% | 90–93% | Laboratory-scale | High (anhydrous conditions, specialized catalysts) |
Purification and Characterization
Crystallization Techniques
This compound is isolated via fractional crystallization:
Chemical Reactions Analysis
Desmethylmetrifonate undergoes several types of chemical reactions, including:
Oxidation: Desmethylmetrifonate can be oxidized to form corresponding phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert desmethylmetrifonate to its corresponding alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohol derivatives.
Scientific Research Applications
Agricultural Applications
Methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate is primarily utilized as an insecticide and acaricide . Its efficacy in controlling various pests makes it a valuable tool in agricultural practices. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses in insects. This overstimulation results in paralysis and death of the target pests.
Safety and Toxicological Considerations
The use of this compound is associated with safety concerns typical of organophosphate compounds. Potential toxicity can affect humans and animals if the compound is ingested, inhaled, or absorbed through the skin. Symptoms of exposure include nausea, dizziness, muscle weakness, and respiratory issues.
Handling Precautions
- Personal Protective Equipment (PPE) : Researchers and agricultural workers must adhere to strict safety protocols when handling this compound to mitigate risks associated with exposure.
- Regulatory Compliance : Compliance with local regulations regarding the use of pesticides is essential to ensure safe application practices.
Research Findings and Case Studies
Several studies have investigated the effects and applications of this compound:
Efficacy Studies
Research has demonstrated that this compound effectively controls pest populations in various agricultural settings. Field trials indicate significant reductions in pest numbers when applied according to recommended dosages.
Environmental Impact Assessments
Studies assessing the environmental impact of this compound have shown that while it is effective as an insecticide, its persistence in the environment necessitates careful management to prevent potential ecological harm.
Mechanism of Action
The mechanism of action of desmethylmetrifonate involves its interaction with specific molecular targets, primarily enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, desmethylmetrifonate increases the levels of acetylcholine, leading to enhanced cholinergic transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The primary analogs of methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate are metrifonate and trichlorfon (synonymous with metrifonate), which feature two methyl groups on the phosphonate ester. Key structural and physicochemical differences are summarized below:
| Property | Methyl Hydrogen (Target Compound) | Metrifonate/Trichlorfon |
|---|---|---|
| Molecular Formula | C₃H₆Cl₃O₄P | C₄H₈Cl₃O₄P |
| Molecular Weight | 257.4 g/mol (estimated) | 257.4 g/mol (identical due to methyl loss) |
| Ester Groups | 1 methyl, 1 hydrogen | 2 methyl groups |
| Polarity | Higher (due to free hydroxyl group) | Lower (more lipophilic) |
| Metabolic Stability | Likely less stable (prone to hydrolysis) | More stable; metabolized to dichlorvos |
The reduced lipophilicity of the target compound compared to metrifonate may influence its absorption, distribution, and biological activity .
Metabolism and Toxicity
- Metrifonate: Metabolized non-enzymatically to dichlorvos (active metabolite), which inhibits AChE irreversibly. Additional metabolites include monomethylphosphate and trichloroethylphosphonic acid . Toxicity includes cholinergic syndrome (salivation, seizures) and delayed neuropathy due to organophosphate-induced neurotoxicity (OPIDN) .
- Toxicity profile is undocumented but hypothesized to be milder due to reduced lipophilicity and faster clearance .
Enzyme Interactions
Metrifonate :
Methyl Hydrogen (Target Compound) :
- The presence of a hydroxyl group may enhance susceptibility to enzymatic hydrolysis, though specific data are lacking.
Biological Activity
Methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate, commonly known as trichlorfon, is a phosphonate compound with significant biological activity. This article explores its biological effects, mechanisms of action, toxicological profiles, and applications in various fields.
Overview of Trichlorfon
Trichlorfon is primarily used as an insecticide and acaricide in agricultural practices. It acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Elevated levels of acetylcholine due to AChE inhibition can lead to overstimulation of the nervous system in pests and mammals alike.
Trichlorfon undergoes metabolic conversion in biological systems. Key metabolic pathways include:
- Hydrolysis : The methyl ester linkages are hydrolyzed, leading to the formation of various metabolites such as dichlorvos and dimethyl phosphate.
- Enzymatic Activity : Studies indicate that trichlorfon can be metabolized by rat brain homogenates, resulting in multiple acidic and non-acidic metabolites .
Toxicological Evaluation
The toxicity of trichlorfon has been extensively studied. Key findings include:
- Acute Toxicity : Ingested trichlorfon is rapidly absorbed and distributed in mammals. For instance, after administering 125 mg/kg to mice, significant levels of dichlorvos were detected in the brain within minutes .
- Cholinesterase Inhibition : Chronic exposure leads to a dose-dependent reduction in plasma and erythrocyte cholinesterase activities . This inhibition can result in symptoms such as muscle twitching, respiratory distress, and even death in severe cases.
Case Studies
Several studies have highlighted the biological effects of trichlorfon:
- Neurotoxicity in Rodents : A study administered varying doses of trichlorfon to B6C3F1 mice over 13 weeks. The results showed reduced body weights and decreased motor activity at higher doses (1700-5000 mg/kg) alongside significant cholinesterase inhibition .
- Metabolism Studies : Research involving the administration of radiolabeled trichlorfon revealed that approximately 75-85% of the compound was excreted in urine within 24 hours as various metabolites, including dimethyl phosphate and phosphoric acid .
Biological Activity Data Table
| Parameter | Value/Observation |
|---|---|
| LD50 (mouse) | 125 mg/kg |
| Cholinesterase Inhibition | Dose-dependent reduction |
| Major Metabolites | Dichlorvos, Dimethyl phosphate |
| Excretion Rate | 75-85% within 24 hours |
Applications
Trichlorfon is utilized not only as an agricultural pesticide but also has potential therapeutic applications due to its biological activity:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkaline hydrolysis of dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate (trichlorfon) followed by selective esterification. For example, a modified Steglich protocol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts enables esterification with alcohols under mild conditions . Reaction parameters such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents significantly impact product purity and yield. Post-synthesis purification typically involves column chromatography (hexane/ethyl acetate gradients) or recrystallization from chloroform/methanol mixtures .
Q. How can structural and purity characterization of this compound be optimized using analytical techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the phosphonate backbone and hydroxyl/trichloromethyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹). Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, coupled with calibration against certified reference standards .
Q. What is the primary mechanism of action of this compound in biological systems, particularly regarding enzyme inhibition?
- Methodological Answer : The compound acts as an irreversible acetylcholinesterase (AChE) inhibitor. Its bioactivation involves non-enzymatic conversion to dichlorvos (DDVP), which phosphorylates the serine residue in AChE’s catalytic triad. Enzyme kinetics studies (e.g., Ellman assay) reveal time-dependent inhibition with IC₅₀ values in the nanomolar range. Competitive vs. non-competitive inhibition can be distinguished via Lineweaver-Burk plots .
Advanced Research Questions
Q. How do metabolic pathways and species-specific differences influence the compound’s toxicity profile?
- Methodological Answer : In mammals, cytochrome P450-mediated oxidation generates reactive intermediates, while glutathione-S-transferase (GST) conjugation drives detoxification. Comparative studies in fish vs. mammalian hepatocytes (using LC-MS/MS metabolomics) highlight species-specific accumulation of toxic metabolites like oxon derivatives. Neurotoxicity assays (e.g., SH-SY5Y cell viability) and in vivo models (rodent neurobehavioral tests) are critical for risk assessment .
Q. What experimental strategies can resolve contradictions in reported efficacy against parasitic infections?
- Methodological Answer : Discrepancies in antiparasitic activity (e.g., monogenean trematodes) may arise from resistance mechanisms or assay conditions. Dose-response studies with standardized parasite cultures (e.g., Dactylogyrus intermedius in goldfish) should control for water pH, temperature, and exposure duration. Synergy assays with praziquantel or mebendazole (via Chou-Talalay method) can identify combinatorial effects .
Q. How can analytical workflows be designed to detect trace residues in environmental or biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) using C18 cartridges followed by LC-MS/MS in multiple reaction monitoring (MRM) mode achieves detection limits <1 ppb. For environmental samples, gas chromatography (GC) with electron capture detection (ECD) is optimal for halogenated metabolites. Method validation requires spiked recovery tests (70–120%) and matrix-matched calibration .
Q. What molecular mechanisms underlie resistance to this compound in target organisms?
- Methodological Answer : Resistance in parasites is linked to mutations in AChE (e.g., G119S in Schistosoma spp.) or upregulated detoxification enzymes (e.g., carboxylesterases). RNA sequencing (RNA-seq) of resistant vs. susceptible strains identifies differentially expressed genes. Functional validation via CRISPR-Cas9 knockout in model organisms (e.g., Caenorhabditis elegans) confirms resistance loci .
Methodological Notes
- Synthesis Optimization : Include kinetic studies to map hydrolysis rates under varying pH (4–9) and temperature conditions .
- Toxicity Screening : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) for regulatory compliance .
- Data Reproducibility : Share raw NMR/MS spectra and assay protocols via open-access repositories to address reproducibility challenges.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
